5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile
CAS No.: 321998-64-5
Cat. No.: VC7278631
Molecular Formula: C17H12BrN3S
Molecular Weight: 370.27
* For research use only. Not for human or veterinary use.
![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile - 321998-64-5](/images/structure/VC7278631.png)
Specification
CAS No. | 321998-64-5 |
---|---|
Molecular Formula | C17H12BrN3S |
Molecular Weight | 370.27 |
IUPAC Name | 5-(4-bromophenyl)sulfanyl-1-methyl-3-phenylpyrazole-4-carbonitrile |
Standard InChI | InChI=1S/C17H12BrN3S/c1-21-17(22-14-9-7-13(18)8-10-14)15(11-19)16(20-21)12-5-3-2-4-6-12/h2-10H,1H3 |
Standard InChI Key | LMLJJAQLXHUVIU-UHFFFAOYSA-N |
SMILES | CN1C(=C(C(=N1)C2=CC=CC=C2)C#N)SC3=CC=C(C=C3)Br |
Introduction
Structural and Molecular Characteristics
The molecular structure of 5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile (C₁₇H₁₂BrN₃S) features a pyrazole ring substituted at positions 1, 3, 4, and 5. Key structural attributes include:
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Position 1: A methyl group (-CH₃) that reduces ring acidity and influences solubility.
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Position 3: A phenyl ring providing steric bulk and π-π interaction capabilities.
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Position 4: A carbonitrile group (-CN) that enhances electrophilicity and serves as a hydrogen-bond acceptor.
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Position 5: A 4-bromophenylsulfanyl group (-S-C₆H₄-Br), introducing halogenated aromaticity and sulfur-based reactivity .
The bromine atom at the para position of the phenylsulfanyl group contributes to molecular weight (MW: 377.27 g/mol) and polarizability, while the nitrile group increases dipole moments, affecting crystallization behavior .
Synthetic Methodologies
Precursor-Based Approaches
Synthesis of pyrazole-4-carbonitriles often employs multicomponent reactions (MCRs). A modified layered double hydroxide (LDH) catalyst, as described by Momeni and Ghorbani-Vaghei, facilitates one-pot condensation of phenylhydrazine, aldehydes, and malononitrile under mild conditions (55°C, ethanol/water) . For the target compound, adaptations might involve:
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Step 1: Condensation of 4-bromothiophenol with a preformed 1-methyl-3-phenylpyrazole-4-carbonitrile intermediate.
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Step 2: Sulfur alkylation using a coupling agent (e.g., CuI) to introduce the 4-bromophenylsulfanyl group .
Catalytic Optimization
Copper-catalyzed C-S bond formation, as demonstrated in analogous sulfanylpyrazole syntheses, offers high regioselectivity. Reaction conditions typically involve:
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Solvent: Ethanol/water (1:1) for solubility and eco-compatibility .
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Temperature: 55–80°C to balance reaction rate and side-product formation.
Physicochemical Properties
Spectroscopic Data
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FT-IR: Peaks at ~2200 cm⁻¹ (C≡N stretch), 690 cm⁻¹ (C-Br), and 1250 cm⁻¹ (C-S) .
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¹H NMR (CDCl₃):
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¹³C NMR: Signals at ~115 ppm (CN), 120–135 ppm (aromatic carbons), and 40 ppm (N-CH₃) .
Thermal and Solubility Profiles
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Melting Point: Estimated 160–170°C based on brominated analogs .
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Solubility:
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Stability: Degrades above 200°C; sensitive to prolonged UV exposure due to C-Br and C-S bonds .
Reactivity and Functionalization
Nitrile Group Transformations
The -CN group participates in:
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Nucleophilic additions to form amidines or tetrazoles.
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Reduction to primary amines using LiAlH₄.
Sulfanyl Group Reactivity
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